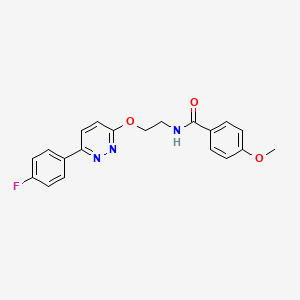
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzamide, also known as GSK137647A, is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins have been shown to play a critical role in the regulation of gene expression, particularly in the context of inflammation and cancer. GSK137647A has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
作用机制
The mechanism of action of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzamide involves the inhibition of BET proteins, which are a family of transcriptional regulators that play a critical role in the regulation of gene expression. BET proteins bind to acetylated histones and recruit other transcriptional regulators to specific genomic loci, leading to the activation or repression of gene expression. N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzamide binds to the bromodomain of BET proteins and prevents their interaction with acetylated histones, leading to the inhibition of gene expression.
生化和生理效应
The biochemical and physiological effects of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzamide have been extensively studied in vitro and in vivo. In cancer cells, N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzamide has been shown to inhibit the expression of oncogenes and induce apoptosis, leading to the inhibition of cell growth and proliferation. In immune cells, N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzamide has been shown to reduce the expression of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines, leading to the reduction of inflammation. In autoimmune disorders, N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzamide has been shown to reduce the production of autoantibodies and inhibit the activation of autoreactive T cells, leading to the suppression of autoimmunity.
实验室实验的优点和局限性
The advantages of using N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzamide in lab experiments include the availability of a commercially available inhibitor, the specificity of the inhibitor for BET proteins, and the extensive characterization of the inhibitor in various disease models. The limitations of using N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzamide in lab experiments include the potential off-target effects of the inhibitor, the need for careful optimization of inhibitor concentration and exposure time, and the potential for toxicity in vivo.
未来方向
For research on N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzamide include the identification of novel disease indications for the inhibitor, the optimization of dosing regimens and delivery methods for in vivo studies, and the development of more potent and selective BET inhibitors. Additionally, the identification of biomarkers of response to BET inhibition may allow for the development of personalized therapies for patients with cancer, inflammation, and autoimmune disorders.
合成方法
The synthesis of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzamide involves several steps, starting with the reaction of 4-methoxybenzoyl chloride with 2-aminoethanol to form N-(4-methoxybenzoyl)-2-aminoethanol. This intermediate is then reacted with 3-chloro-6-(4-fluorophenyl)pyridazine to form N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzamide. The synthesis of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzamide has been optimized for high yield and purity, and the compound is now commercially available for research purposes.
科学研究应用
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, BET proteins have been shown to play a critical role in the regulation of oncogene expression, and N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In inflammation, BET proteins have been shown to play a critical role in the regulation of pro-inflammatory cytokine expression, and N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzamide has been shown to reduce inflammation in various animal models of disease. In autoimmune disorders, BET proteins have been shown to play a critical role in the regulation of autoantibody expression, and N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzamide has been shown to reduce autoantibody production in various animal models of disease.
属性
IUPAC Name |
N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c1-26-17-8-4-15(5-9-17)20(25)22-12-13-27-19-11-10-18(23-24-19)14-2-6-16(21)7-3-14/h2-11H,12-13H2,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLQTPICHSUKNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 6-(5-cyclopropylisoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2384591.png)
![N-cyclohexyl-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea](/img/structure/B2384592.png)
![N-(3-chlorophenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2384595.png)
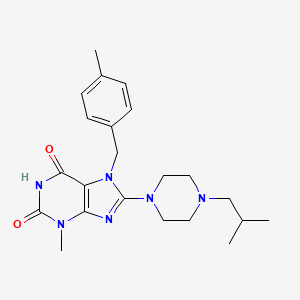
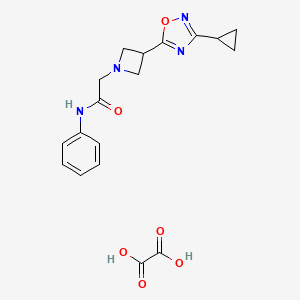
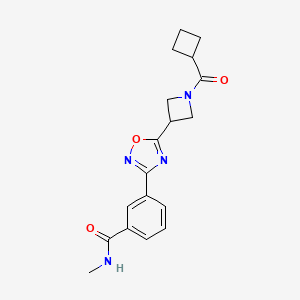
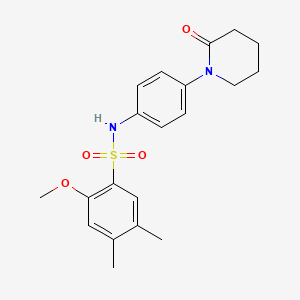
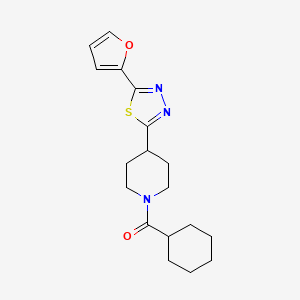
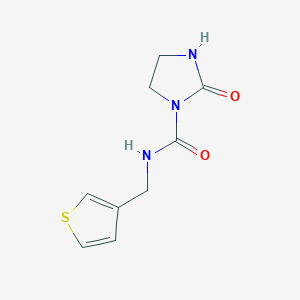
![3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2384603.png)
![2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2384604.png)
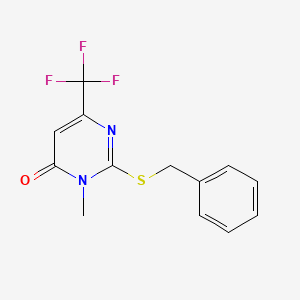
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2384609.png)
![N-butyl-2-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2384610.png)